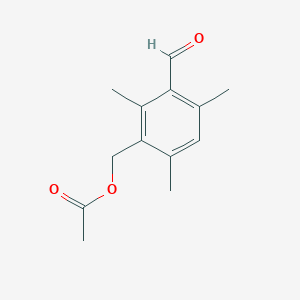

3-Formyl-2,4,6-trimethylbenzyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often involves cyclization reactions and electrophilic displacement. For instance, some derivatives are synthesized by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, with their structures verified through various analytical methods such as IR, (1)H NMR, and (13)C NMR (Jin et al., 2006). Electrophilic displacement of the formyl and acetyl group in related compounds, like 2,4,6-trimethoxybenzaldehyde, has also been observed, indicating a similar synthetic pathway could be applicable (Strating, Thijs, & Zwanenburg, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-formyl-2,4,6-trimethylbenzyl acetate has been elucidated through X-ray crystallography, providing insights into their crystal systems and lattice parameters. For example, the synthesis and X-ray crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene offer insights into the molecular packing and intermolecular interactions within the crystal structure (Arockia Samy & Alexander, 2012).

Chemical Reactions and Properties

Reactions involving derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often result in the formation of products with significant bioactivity or unique structural features. For instance, the reaction of 2,4,6-trimethoxybenzyl compounds leads to the formation of isomeric trienes, demonstrating their reactivity and potential for synthesis of bioactive compounds (DeCosta, Howell, Pincock, & Rifai, 2000).

Physical Properties Analysis

The physical properties of compounds related to 3-formyl-2,4,6-trimethylbenzyl acetate, such as melting points and solubility, are crucial for their application in synthesis. For example, the preparation of 2,3,6-trimethylbenzyl alcohol by the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde, with a melting point of 83–85 °C, highlights the importance of understanding these properties for practical applications (Kawai, Yamazaki, & Yuhashi, 1974).

科学的研究の応用

Peptide Synthesis

3-Formyl-2,4,6-trimethylbenzyl acetate has been explored for its potential in peptide synthesis. Stewart (1966) conducted model experiments with 2,4,6-trimethylbenzyl esters of N-acylamino acids and discovered that this ester group can be cleaved by hydrogen bromide in acetic acid under specific conditions. This reaction does not affect benzyl esters but removes benzyloxycarbonyl amino-protecting groups, making 2,4,6-trimethylbenzyl esters suitable for synthesizing various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters up to the hexapeptide level (Stewart, 1966).

Chemical Reactivity and Synthesis

The reactivity of 3-Formyl-2,4,6-trimethylbenzyl acetate in different chemical environments has been studied. For example, Stewart (1966) also found that this compound is selectively cleaved by cold trifluoroacetic acid without affecting other amino-protecting groups, illustrating its potential value in peptide syntheses where alkaline conditions might be detrimental (Stewart, 1966).

Organic Chemistry Applications

In organic chemistry, the properties of 3-Formyl-2,4,6-trimethylbenzyl acetate have been leveraged for various applications. For instance, Suzuki et al. (1971) investigated the products obtained by nitration of dichloro and dibromotetramethylbenzenes with fuming nitric acid, yielding various polysubstituted benzylic compounds (Suzuki, Nakamura, & Takeshima, 1971).

Electrophilic Displacement Studies

Studies have also been conducted on the electrophilic displacement of the formyl and acetyl group in related compounds, which can provide insights into the behavior of 3-Formyl-2,4,6-trimethylbenzyl acetate under similar conditions (Strating, Thijs, & Zwanenburg, 2010).

Safety And Hazards

特性

IUPAC Name |

(3-formyl-2,4,6-trimethylphenyl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAXHSXXDPQPIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352496 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formyl-2,4,6-trimethylbenzyl acetate | |

CAS RN |

137380-48-4 |

Source

|

| Record name | 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,5-Bis(trifluoromethyl)anilino]-3-phenyl-3-buten-2-one](/img/structure/B1270246.png)

methanone](/img/structure/B1270250.png)

![2-amino-3-{[(2-nitrophenyl)methylene]amino}-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B1270282.png)

![2-[3-(4-Bromoanilino)-1-(dimethylamino)prop-2-enylidene]propanedinitrile](/img/structure/B1270286.png)

![4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1270311.png)

![5-Methylbicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B1270315.png)